molecular formula C23H16Cl2F3N3OS B3005017 3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole CAS No. 383145-80-0

3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole

Cat. No.: B3005017
CAS No.: 383145-80-0
M. Wt: 510.36
InChI Key: CXOYNDAEYMIICI-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached via a thiolation reaction, where a thiol reagent reacts with an appropriate electrophile.

    Incorporation of the Phenyl and Trifluoromethylphenoxy Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using corresponding aryl halides and boronic acids or alkenes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups, such as reducing the triazole ring to a dihydrotriazole.

    Substitution: The dichlorobenzyl and trifluoromethylphenoxy groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrotriazoles

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes, receptors, and proteins, modulating their activity. For example, the triazole ring can inhibit certain enzymes by binding to their active sites, while the dichlorobenzyl and trifluoromethylphenoxy groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Itraconazole: A triazole antifungal agent with a broad spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

Compared to these similar compounds, 3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole features a unique combination of functional groups that may confer distinct biological activities and chemical properties. Its dichlorobenzyl and trifluoromethylphenoxy moieties, in particular, may enhance its potency and selectivity for certain targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2F3N3OS/c24-19-10-9-15(11-20(19)25)14-33-22-30-29-21(31(22)17-6-2-1-3-7-17)13-32-18-8-4-5-16(12-18)23(26,27)28/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOYNDAEYMIICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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